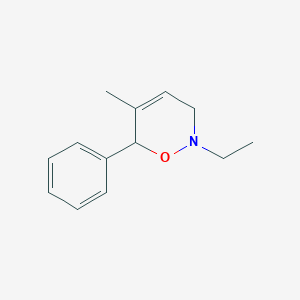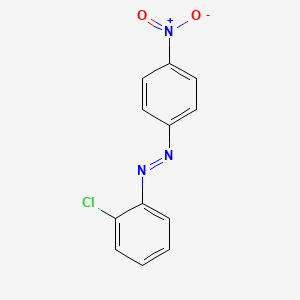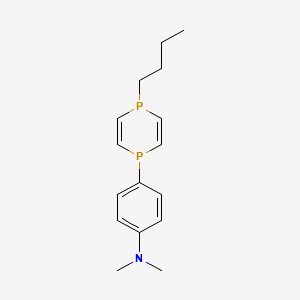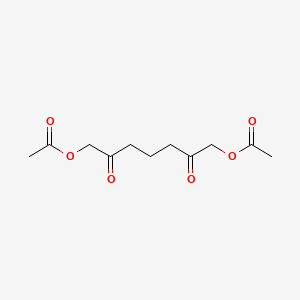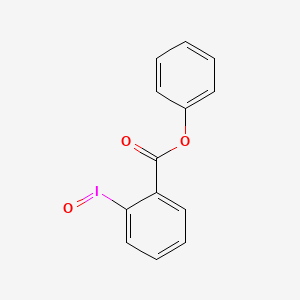![molecular formula C14H11ClN2O4S B14508159 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene CAS No. 62740-56-1](/img/structure/B14508159.png)
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups and a chlorinated benzene ring. This compound is of interest due to its unique chemical structure, which includes both electron-withdrawing nitro groups and a sulfanyl linkage, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The formation of the sulfanyl linkage involves the reaction of a thiol with a chloromethylated benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by the controlled addition of thiol compounds to form the desired thioether linkage. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl linkage play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-2-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-3-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-5-nitrobenzene
Uniqueness
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups and the sulfanyl linkage, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a chlorinated benzene ring makes it distinct from other similar compounds, providing unique properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
62740-56-1 |
|---|---|
Molekularformel |
C14H11ClN2O4S |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
1-[[chloro-(4-nitrophenyl)methyl]sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11ClN2O4S/c15-14(11-3-7-13(8-4-11)17(20)21)22-9-10-1-5-12(6-2-10)16(18)19/h1-8,14H,9H2 |
InChI-Schlüssel |
LMQUWXJUPSSEPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
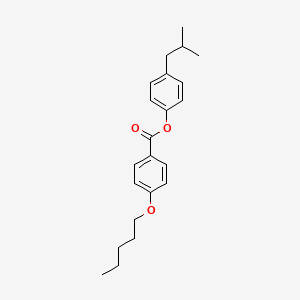
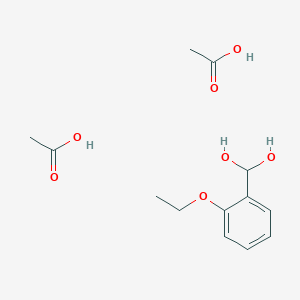
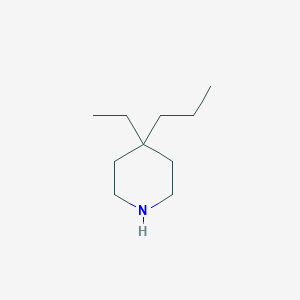


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
